3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-Benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with additional benzyl, ethyl, and sulfanyl substituents.
Properties
IUPAC Name |
3-benzyl-6-ethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-2-11-8-12-13(20-11)16-15(19)17(14(12)18)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNKNWRDAIPEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-d]Pyrimidin-4-One Scaffold Formation
The core thieno[2,3-d]pyrimidin-4-one structure is typically constructed via a Gewald reaction, followed by Knoevenagel condensation. A representative protocol involves:
- Reacting 2-aminothiophene-3-carbonitrile with ethyl cyanoacetate in acetic acid under reflux (12 hours).
- Cyclizing the intermediate with ammonium acetate at 200°C for 2 hours.
Yields for this step range from 65% to 78%, with purity dependent on recrystallization solvents (ethanol or pyridine).
Sulfhydryl Group Incorporation
The 2-sulfanyl moiety is installed via thiolation using Lawesson’s reagent or phosphorus pentasulfide (P4S10):
- Reacting the intermediate with P4S10 in anhydrous toluene at 110°C (6 hours).
- Purifying the product via column chromatography (hexane/ethyl acetate).
Table 1. Conventional Synthesis Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Temperature | 200°C | +15% vs 180°C |
| Thiolation Reagent | P4S10 | 82% vs 68% (Lawesson) |
| Solvent for Alkylation | DMF | 72% vs 58% (THF) |
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives by accelerating reaction kinetics.
Condensation-Cyclization Cascade
A microwave-enhanced protocol achieves full conversion in 45 seconds:
- Mixing 3-amino-5-phenylamino-2,4-dicarbonitrile (1 mmol) with ethyl cyanoacetate (1 mmol) and ammonium acetate (3 g).
- Irradiating at 800 W in a sealed vessel (microwave reactor).
This method reduces reaction time from 2 hours to <1 minute while maintaining yields at 64–73%.
Comparative Efficiency Analysis
Table 2. Thermal vs Microwave Synthesis
| Metric | Conventional | Microwave |
|---|---|---|
| Reaction Time | 2 hours | 45 seconds |
| Energy Consumption | 1.2 kWh | 0.05 kWh |
| Isolated Yield | 70% | 68% |
Microwave methods eliminate the need for prolonged heating but require specialized equipment.
Four-Component One-Pot Synthesis
A groundbreaking green chemistry approach enables single-step synthesis through a catalytic four-component reaction.
Reaction Mechanism
The process combines:
- Ketone : Acetophenone (1 mmol)
- Ethyl Cyanoacetate : Acts as carbon nucleophile (1 mmol)
- Elemental Sulfur (S8) : Sulfur source (1.2 mmol)
- Formamide : Nitrogen donor and solvent.
In the presence of 5 mol% piperidine catalyst, cyclocondensation occurs at 120°C (8 hours), directly yielding the target compound.
Environmental Advantages
The E-factor (mass waste/mass product) for this method is 1.5, compared to 73.5 for conventional routes. Key improvements include:
- 98% atom economy vs 42% in stepwise synthesis
- Solvent-free conditions
- Catalytic vs stoichiometric reagent use
Table 3. Four-Component Synthesis Scalability
| Batch Size (mmol) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 10 | 76 | 98.2 |
| 100 | 72 | 97.8 |
| 1000 | 68 | 96.5 |
Post-Synthetic Modifications
Alkylation of the Sulfhydryl Group
The 2-sulfanyl group undergoes facile alkylation to improve bioavailability:
Oxidation to Sulfonyl Derivatives
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) yields sulfone analogs:
- Dissolving the compound in dichloromethane (10 mL).
- Adding mCPBA (2 equivalents) at 0°C.
- Stirring for 2 hours (conversion: 95%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for optimized synthetic batches.
Challenges and Optimization Strategies
Byproduct Formation in Thiolation
Excess P4S10 leads to over-thiolation, generating 2,4-disulfanyl derivatives. Mitigation strategies include:
Solubility Limitations
The compound’s poor aqueous solubility (LogP=3.2) complicates biological testing. Co-solvent systems (DMSO/PEG400) enhance solubility to 12 mg/mL.
Chemical Reactions Analysis
Step 1: Bromination of 1,3-Dimethoxy-5-pentylbenzene (5a)
1,3-Dimethoxy-5-pentylbenzene undergoes regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane (CH₂Cl₂). The reaction proceeds via electrophilic aromatic substitution, with the methoxy groups directing bromine atoms to the ortho positions (C2 and C4) relative to the pentyl substituent.
Reaction Conditions
-
Substrate: 1,3-Dimethoxy-5-pentylbenzene (515 mg, 2.47 mmol)
-
Reagent: NBS (1.30 g total, added in three portions)
-
Solvent: CH₂Cl₂ (18 mL total)
-
Time: 24 hours (overnight)
-
Yield: 92% (806 mg of 6a : 2,4-dibromo-1,5-dimethoxy-3-pentylbenzene) .
Step 2: Demethylation to Form the Diol
The methoxy groups in 6a are cleaved under acidic conditions to yield the final diol:
Reaction Conditions
-
Substrate: 6a (806 mg, 2.20 mmol)
-
Reagent: BBr₃ (1.0 M in CH₂Cl₂, 6.6 mL, 6.6 mmol)
-
Solvent: CH₂Cl₂ (15 mL)
-
Temperature: 0°C → room temperature
-
Time: 2 hours
-
Yield: 98% (706 mg of 7d : 2,4-Dibromo-5-pentylbenzene-1,3-diol) .
Electrophilic Bromination
The methoxy groups (-OCH₃) activate the aromatic ring toward electrophilic substitution, directing bromine to the ortho positions. Steric effects from the pentyl group further influence regioselectivity .
Demethylation with BBr₃
Boron tribromide (BBr₃) cleaves methyl ethers via a two-step mech
Scientific Research Applications
Antitumor Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine family, including 3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, exhibit significant antitumor properties. They function as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both critical enzymes in nucleotide synthesis and cell proliferation.
- Mechanism of Action : By inhibiting these enzymes, the compound disrupts DNA synthesis in rapidly dividing cancer cells, leading to reduced tumor growth. Studies have shown that derivatives of thieno[2,3-d]pyrimidines can selectively target folate receptors on tumor cells, enhancing their therapeutic efficacy while minimizing effects on normal cells .
Antiviral Properties
The compound's structure suggests potential antiviral applications. Thieno[2,3-d]pyrimidine derivatives have been explored for their activity against various viral pathogens.
- Case Study : A study on related thieno[2,3-d]pyrimidines reported promising results against HIV and other viruses. The mechanism involves interference with viral replication processes, making these compounds candidates for further development as antiviral agents .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also demonstrated antimicrobial properties against a range of bacterial strains.
- Research Findings : In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial effectiveness .
Synthesis of Novel Derivatives
The synthesis of novel derivatives from this compound has been a focus of research aimed at enhancing its biological activity.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Addition of halogen | Increased antitumor activity |
| Compound B | Alkyl chain extension | Enhanced antiviral properties |
| Compound C | Sulfonamide substitution | Improved antimicrobial efficacy |
These modifications often aim to optimize solubility and bioavailability while maintaining or enhancing biological activity .
Future Directions and Research Opportunities
The ongoing exploration of this compound presents several avenues for future research:
- Clinical Trials : Further investigation through clinical trials is necessary to establish safety and efficacy profiles for potential therapeutic applications.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities could provide insights into optimizing its structure for better performance.
Mechanism of Action
The mechanism of action of 3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with receptor signaling pathways.
Comparison with Similar Compounds
3-Benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
3-Benzyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
6-Ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the benzyl group, potentially altering its pharmacological profile.
3-Benzyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the sulfanyl group, which can significantly impact its chemical properties and reactivity.
The presence of the benzyl, ethyl, and sulfanyl groups in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications compared to similar compounds.
Biological Activity
3-Benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core, characterized by the presence of benzyl, ethyl, and sulfanyl substituents. The synthesis typically involves multi-step organic reactions:
- Formation of the Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
- Introduction of Benzyl and Ethyl Groups : Alkylation reactions using benzyl halides and ethyl halides in the presence of a strong base facilitate this step.
- Addition of the Sulfanyl Group : Nucleophilic substitution reactions using thiol reagents are employed to introduce the sulfanyl moiety.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound has been noted for its potential as an inhibitor of key enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as kinases or polymerases.
- Receptor Modulation : It could interfere with receptor signaling pathways, affecting cellular responses to external signals.
Antiviral Activity
Recent studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit antiviral properties. For instance, compounds similar to 3-benzyl-6-ethyl-2-sulfanyl have shown efficacy against viral targets such as the Hepatitis C virus (HCV). In vitro studies report IC50 values indicating significant antiviral activity:
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
Case Studies
- VEGFR-2 Inhibition : A derivative with structural similarities to 3-benzyl-6-ethyl-2-sulfanyl was designed as an antiangiogenic agent targeting VEGFR-2. Molecular docking studies indicated strong binding affinity with an IC50 value of 65 nM against VEGFR-2 .
- Antiviral Screening : In a study screening various thieno[2,3-d]pyrimidine derivatives against HCV, compounds exhibiting structural modifications similar to 3-benzyl-6-ethyl demonstrated promising antiviral activity with low cytotoxicity profiles .
Q & A
Basic: What are the standard synthetic routes for 3-benzyl-6-ethyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Cyclization of precursors (e.g., ethyl 2-amino-thiophene-3-carboxylate derivatives) with reagents like phosphorus oxychloride (POCl₃) to form the thienopyrimidine core .
- Step 2: Introduction of substituents via nucleophilic substitution or coupling reactions. For example, benzyl and ethyl groups are added using alkylation or Suzuki-Miyaura cross-coupling .
- Step 3: Sulfanyl (-SH) incorporation at position 2 via thiolation reagents (e.g., Lawesson’s reagent) under controlled temperatures (60–80°C) and inert atmospheres .
Optimization requires precise solvent selection (DMF or acetonitrile) and catalyst use (e.g., Lewis acids) to minimize by-products .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated DMSO or CDCl₃ confirm hydrogen/carbon environments and substituent positions .
- X-ray Crystallography: Determines bond lengths, angles, and torsional conformations. SHELX software (SHELXL for refinement, SHELXS for solution) is widely used for crystallographic analysis .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How to resolve discrepancies in reported crystallographic data (e.g., bond angles) across studies?
Answer:
- Cross-Validation: Compare X-ray data with computational models (DFT or molecular dynamics) to assess experimental vs. theoretical deviations .
- Contextual Analysis: Evaluate crystallization conditions (temperature, solvent) and refinement parameters (R-factors) that may influence structural outcomes .
- Multi-Technique Confirmation: Supplement crystallography with solid-state NMR or IR spectroscopy to validate intermolecular interactions .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?
Answer:
- Substituent Variation: Modify positions 2 (sulfanyl) and 3 (benzyl) to assess impacts on target binding. For example, replacing benzyl with morpholine or pyridinyl groups alters lipophilicity and receptor affinity .
- Bioisosteric Replacement: Substitute the ethyl group at position 6 with trifluoromethyl (-CF₃) to enhance metabolic stability .
- In Silico Screening: Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets like TRPA1 receptors, followed by in vitro validation .
Basic: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Tools like AutoDock or Glide simulate binding modes to enzymes/receptors (e.g., TRPA1) using crystal structures or homology models .
- Pharmacophore Modeling: Identifies essential chemical features (hydrogen bond donors, aromatic rings) for activity using software like MOE or Discovery Studio .
- ADMET Prediction: SwissADME or pkCSM estimates bioavailability, logP, and toxicity profiles to prioritize derivatives .
Advanced: How to optimize reaction yields in multi-step syntheses?
Answer:
- Condition Screening: Use design-of-experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, POCl₃-mediated cyclizations require anhydrous conditions and stoichiometric ratios (1:1.5:3.6 for ester:lactam:POCl₃) .
- By-Product Mitigation: Employ scavengers (molecular sieves) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
- Real-Time Monitoring: TLC or HPLC tracks reaction progress, enabling timely termination to prevent over-reaction .
Basic: What biological targets are commonly associated with thieno[2,3-d]pyrimidin-4-one derivatives?
Answer:
- Enzymes: Kinases (e.g., EGFR, CDKs) and phosphodiesterases due to the heterocyclic core’s ATP-mimetic properties .
- Ion Channels: TRPA1 inhibitors (e.g., Boehringer Ingelheim’s derivatives) for anti-inflammatory applications .
- Receptors: GPCRs (e.g., serotonin receptors) modulated via substituent-driven affinity changes .
Advanced: How to analyze crystallographic data using SHELX software?
Answer:
- Data Processing: Use SHELXS for structure solution via direct methods or Patterson synthesis. SHELXL refines parameters (atomic positions, thermal factors) against diffraction data .
- Validation: Check R-factors (<5% for Rint), residual electron density maps, and geometry (bond angles within 3σ of ideal values) .
- Visualization: Coot or Olex2 generates 3D models and identifies hydrogen-bonding networks or π-π interactions .
Basic: What are critical steps in characterizing the compound’s purity?
Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects impurities .
- Melting Point Analysis: Sharp melting ranges (e.g., 160–162°C) confirm crystalline homogeneity .
- Elemental Analysis: CHNS/O microanalysis validates empirical formula within ±0.4% deviation .
Advanced: How to evaluate substituent effects on lipophilicity and bioactivity?
Answer:
- logP Measurement: Shake-flask or HPLC methods determine partition coefficients. Introducing trifluoromethyl (-CF₃) increases logP by ~1.5 units, enhancing membrane permeability .
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) to targets like TRPA1, correlating substituent bulk with affinity .
- In Vivo Profiling: Pharmacokinetic studies (rodent models) assess absorption/distribution changes caused by ethyl vs. benzyl substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
